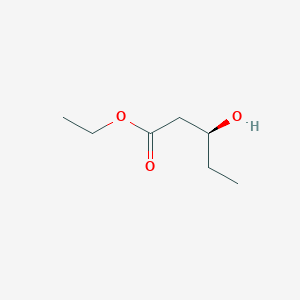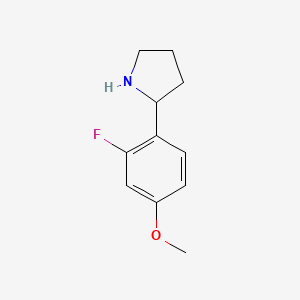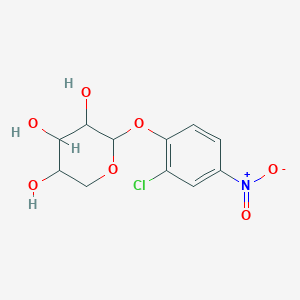
Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)-, also known as ethyl 3-hydroxypentanoate, is an organic compound with the molecular formula C7H14O3. It is a chiral ester with a hydroxyl group at the third carbon of the pentanoic acid chain. This compound is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)- can be synthesized through several methods. One common method involves the esterification of 3-hydroxy-pentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of pentanoic acid, 3-hydroxy-, ethyl ester, (3S)- often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.
Major Products Formed
Oxidation: 3-oxopentanoic acid or 3-hydroxy-pentanoic acid.
Reduction: 3-hydroxy-pentanol.
Substitution: 3-chloropentanoic acid or 3-bromopentanoic acid.
Aplicaciones Científicas De Investigación
Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of flavors, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of pentanoic acid, 3-hydroxy-, ethyl ester, (3S)- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-hydroxybutanoate: Similar structure but with a shorter carbon chain.
Ethyl 3-hydroxyhexanoate: Similar structure but with a longer carbon chain.
Ethyl 3-hydroxy-2-methylbutanoate: Similar structure with a methyl group at the second carbon.
Uniqueness
Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)- is unique due to its specific chiral center and the position of the hydroxyl group. This configuration can influence its reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
73143-67-6 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
ethyl (3S)-3-hydroxypentanoate |
InChI |
InChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
Clave InChI |
YESYELHMPYCIAQ-LURJTMIESA-N |
SMILES isomérico |
CC[C@@H](CC(=O)OCC)O |
SMILES canónico |
CCC(CC(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B12101318.png)





![[9-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12101358.png)
![tert-butyl N-[(2-chlorophenyl)methyl]carbamate](/img/structure/B12101366.png)
